molecular formula C22H32N2O B12504503 N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide

N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide

Cat. No.: B12504503
M. Wt: 340.5 g/mol
InChI Key: CBTXPJWPSUNNAZ-UHFFFAOYSA-N
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Description

N~2~-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide typically involves multiple steps. The starting materials often include tricyclo[3.3.1.1~3,7~]decane derivatives and 2,4,6-trimethylphenylalanine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-Oxo-2-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-2-Sulfanylbenzamide
  • N-[(3s,5s,7s)-Adamantan-1-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxamide

Uniqueness

N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide is unique due to its specific tricyclic structure combined with a trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

2-(1-adamantylamino)-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C22H32N2O/c1-13-5-14(2)20(15(3)6-13)23-21(25)16(4)24-22-10-17-7-18(11-22)9-19(8-17)12-22/h5-6,16-19,24H,7-12H2,1-4H3,(H,23,25)

InChI Key

CBTXPJWPSUNNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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